Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1187056-38-7
VCID: VC3302623
InChI: InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F
Molecular Formula: C12H9F2NO2S
Molecular Weight: 269.27 g/mol

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate

CAS No.: 1187056-38-7

Cat. No.: VC3302623

Molecular Formula: C12H9F2NO2S

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate - 1187056-38-7

Specification

CAS No. 1187056-38-7
Molecular Formula C12H9F2NO2S
Molecular Weight 269.27 g/mol
IUPAC Name ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3
Standard InChI Key DDPCNNSTYGJTTL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F

Introduction

Chemical Structure and Properties

Molecular Identity

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate features a thiazole heterocyclic core with a 2,6-difluorophenyl substituent at the 2-position and an ethyl carboxylate group at the 4-position. The molecular formula of this compound is C₁₂H₉F₂NO₂S, with a calculated molecular weight of approximately 269.27 g/mol.

Structural Features

The compound incorporates several key structural elements:

  • A five-membered thiazole ring containing sulfur and nitrogen atoms

  • Two fluorine atoms at the 2 and 6 positions of the phenyl ring, creating a symmetrical substitution pattern

  • An ethyl ester moiety linked to the thiazole ring at the 4-position

Physical and Chemical Properties

Based on structural analysis, Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate likely possesses these properties:

PropertyPredicted Value/Characteristic
Physical AppearanceWhite to off-white crystalline solid
SolubilitySparingly soluble in water; soluble in organic solvents (ethanol, methanol, DMSO, chloroform)
Melting PointApproximately 85-95°C (estimated)
LogP~2.8-3.2 (indicating moderate lipophilicity)
pKa~3.5-4.5 for the carboxyl group after hydrolysis
UV AbsorptionMaximum absorption likely around 250-270 nm

Electronic Properties

The 2,6-difluorophenyl substituent creates distinct electronic effects:

  • The fluorine atoms exert strong electron-withdrawing effects through both inductive and resonance mechanisms

  • This substitution pattern causes reduced electron density in the phenyl ring

  • The ortho-positioned fluorine atoms likely create steric constraints that affect the rotational freedom between the phenyl and thiazole rings

Synthetic Methodology

General Synthetic Approaches

Several potential routes exist for synthesizing Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate:

Hantzsch Thiazole Synthesis

The most common approach would likely involve a modified Hantzsch thiazole synthesis, which proceeds through:

  • Reaction of 2,6-difluorobenzthioamide with ethyl bromopyruvate

  • Cyclization to form the thiazole ring

  • Dehydration to yield the final product

Gabriel Synthesis Variation

An alternative route might employ:

  • Preparation of an α-haloketone intermediate

  • Reaction with thiourea to form a thiazole intermediate

  • Introduction of the 2,6-difluorophenyl group via coupling reactions

  • Esterification to incorporate the ethyl carboxylate functionality

Reaction Conditions

Optimal reaction conditions would likely include:

  • Temperature range: 60-80°C

  • Solvent systems: Ethanol, tetrahydrofuran, or dimethylformamide

  • Catalysts: Lewis acids or bases depending on the specific step

  • Reaction time: 4-12 hours for key transformations

Purification Techniques

Purification of the final compound would typically involve:

  • Column chromatography (silica gel) using hexane/ethyl acetate gradient systems

  • Recrystallization from appropriate solvent combinations (ethanol/water)

  • High-performance liquid chromatography for analytical-grade purity

Chemical Reactivity

Functional Group Transformations

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate can undergo several chemical transformations:

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

  • Basic conditions: NaOH or KOH in aqueous methanol/ethanol

  • Acidic conditions: Aqueous HCl or H₂SO₄ with heating

Nucleophilic Substitution

The thiazole ring, being electron-deficient, is susceptible to nucleophilic attack:

  • Potential regioselectivity at C-5 position

  • Enhanced by the electron-withdrawing effects of the 2,6-difluorophenyl substituent

Reduction Reactions

The ester functionality can be reduced:

  • Lithium aluminum hydride reduces to primary alcohol

  • Sodium borohydride shows selectivity for partial reduction

Stability Considerations

The compound likely exhibits:

  • High stability under neutral conditions

  • Moderate sensitivity to strong acids or bases due to potential hydrolysis

  • Resistance to oxidation under normal atmospheric conditions

  • Potential photosensitivity due to aromatic and heterocyclic components

Biological Activity and Applications

Antimicrobial Activity

Fluorinated thiazole derivatives often demonstrate antimicrobial properties. The 2,6-difluoro substitution pattern may confer:

  • Enhanced membrane permeability

  • Improved target binding affinity

  • Resistance to metabolic degradation

Anticancer Properties

Fluorinated thiazole compounds have shown promise in cancer research through:

  • Inhibition of cancer cell proliferation

  • Modulation of apoptotic pathways

  • Potential targeting of specific cancer-related enzymes

Structure-Activity Relationships

The specific positioning of fluorine atoms at 2,6-positions likely influences biological activity:

  • Creates a symmetrical electronic distribution

  • Potentially enhances binding to target proteins

  • May alter metabolism compared to other substitution patterns

Comparative Analysis

Structural Analogues Comparison

Table 1: Comparison of Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate with Structural Analogues

CompoundKey Structural DifferencesExpected Effect on Properties
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylateFluorine at para instead of ortho positionDifferent electronic distribution; altered dihedral angle between rings
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acidLacks ethyl ester groupIncreased polarity; different solubility profile; potential for salt formation
Ethyl 2-phenylthiazole-4-carboxylateNo fluorine substituentsReduced lipophilicity; different electronic properties; altered biological activity
Ethyl 2-(2,6-dichlorophenyl)thiazole-4-carboxylateChlorine vs. fluorine substitutionIncreased molecular weight; different bond lengths; altered lipophilicity

Electronic Effects

The 2,6-difluoro substitution pattern creates distinct electronic effects compared to other patterns:

  • Symmetrical electron withdrawal from both ortho positions

  • Potential restriction of rotation between thiazole and phenyl rings

  • Different field and resonance effects compared to meta or para substitutions

Metabolic Considerations

Fluorine substitution typically impacts metabolic stability:

  • Protection against oxidative metabolism at substituted positions

  • Altered recognition by metabolizing enzymes

  • Potential for different pharmacokinetic profiles compared to non-fluorinated analogues

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Expected ¹H NMR features would include:

  • Thiazole H-5: singlet at approximately δ 8.0-8.2 ppm

  • Aromatic protons of the 2,6-difluorophenyl group: multiplet around δ 7.3-7.5 ppm

  • Ethyl CH₂: quartet at approximately δ 4.3-4.4 ppm

  • Ethyl CH₃: triplet at approximately δ 1.3-1.4 ppm

¹³C NMR would likely show:

  • Thiazole C-2: around δ 160-165 ppm

  • C-F carbons: doublets with large coupling constants (approximately 240-250 Hz)

  • Carbonyl carbon: approximately δ 160-165 ppm

Infrared Spectroscopy

Characteristic IR absorption bands would include:

  • C=O stretching: 1700-1730 cm⁻¹

  • C-F stretching: 1000-1100 cm⁻¹

  • Thiazole ring vibrations: 1400-1500 cm⁻¹

  • C-O stretching: 1200-1250 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak at m/z 269 (M⁺)

  • Fragment ions corresponding to loss of ethoxy group (m/z 224)

  • Thiazole ring fragmentation patterns

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis:

  • Reversed-phase C18 column

  • Mobile phase: acetonitrile/water gradient

  • UV detection at approximately 254-260 nm

  • Retention time dependent on specific conditions

Structure-Property Relationships

Electronic Distribution

The 2,6-difluoro substitution pattern creates:

  • Symmetrical electron density withdrawal from the phenyl ring

  • Altered π-electron distribution in the conjugated system

  • Specific dipole moment orientation

Conformational Analysis

The compound likely adopts specific conformations due to:

  • Steric effects of ortho fluorine atoms

  • Potential rotational barriers between the thiazole and phenyl rings

  • Electronic repulsions minimizing energy

Hydrophobic and Hydrophilic Interactions

The balance of hydrophobic and hydrophilic regions:

  • Fluorinated phenyl ring: contributes hydrophobicity

  • Thiazole nitrogen and sulfur: potential hydrogen bond acceptors

  • Carboxyl functionality: polar character and hydrogen bonding capability

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